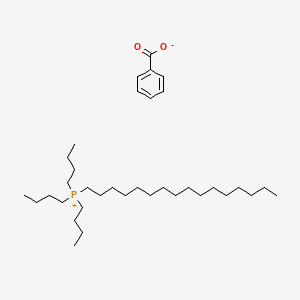
Tributyl(hexadecyl)phosphanium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(hexadecyl)phosphanium benzoate is a phosphonium-based ionic liquid. These types of compounds are known for their unique properties, such as high thermal and chemical stability, making them useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, enhancing the reaction rates and yields.
Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylphosphonium bromide
- Trihexyltetradecylphosphonium bromide
- Benzyltriethylammonium chloride
Uniqueness
Tributyl(hexadecyl)phosphanium benzoate stands out due to its long hydrocarbon chain, which imparts unique solubility and thermal properties. Compared to similar compounds, it offers better phase-transfer capabilities and higher thermal stability, making it more suitable for high-temperature applications .
Eigenschaften
CAS-Nummer |
84977-31-1 |
|---|---|
Molekularformel |
C35H65O2P |
Molekulargewicht |
548.9 g/mol |
IUPAC-Name |
tributyl(hexadecyl)phosphanium;benzoate |
InChI |
InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
KZABQFJJERKGTP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


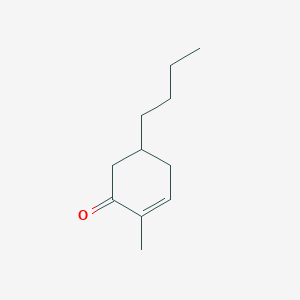
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)

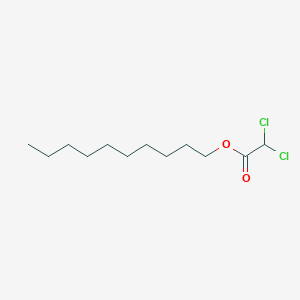
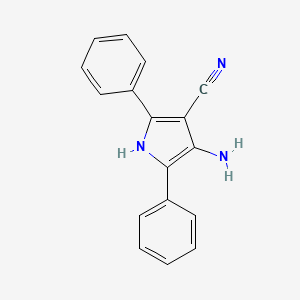
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
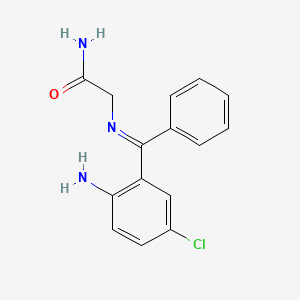
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
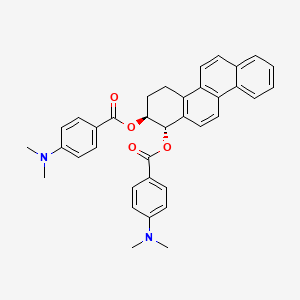
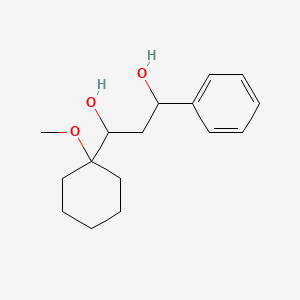
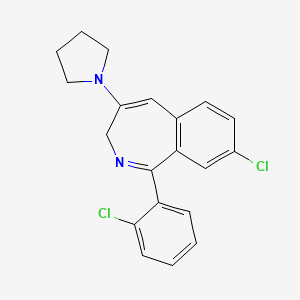
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
